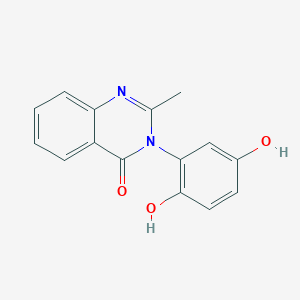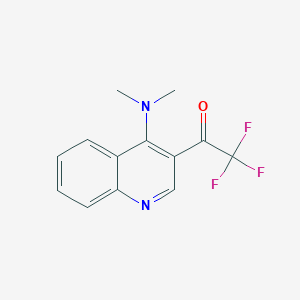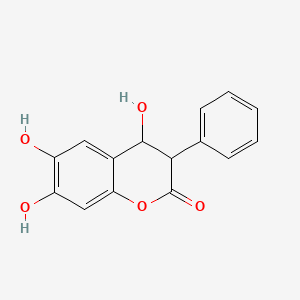
4,6,7-Trihydroxy-3-phenylchroman-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trihydroxy-3-phenylchroman-2-one is a heterocyclic compound belonging to the chromanone family. This compound is characterized by its three hydroxyl groups positioned at the 4th, 6th, and 7th positions on the chromanone ring, and a phenyl group at the 3rd position. It is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trihydroxy-3-phenylchroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4,6-trihydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the chromanone structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are often employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trihydroxy-3-phenylchroman-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 4,6,7-Trihydroxy-3-phenylchroman-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
4,6,7-Trihydroxy-3-phenylchroman-2-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the hydroxyl groups and phenyl group, resulting in different biological activities.
Uniqueness: The presence of three hydroxyl groups and a phenyl group in this compound contributes to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
4,6,7-trihydroxy-3-phenyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-9-12(7-11(10)17)20-15(19)13(14(9)18)8-4-2-1-3-5-8/h1-7,13-14,16-18H |
InChI Key |
PAVCYKHZHNRZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3=CC(=C(C=C3OC2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




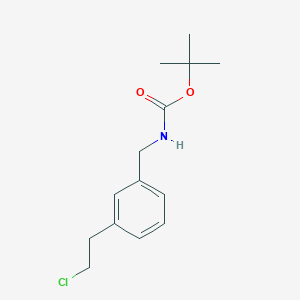


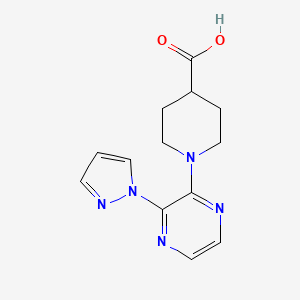
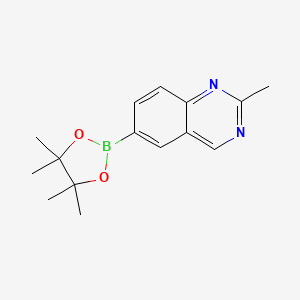
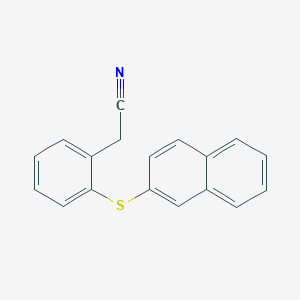
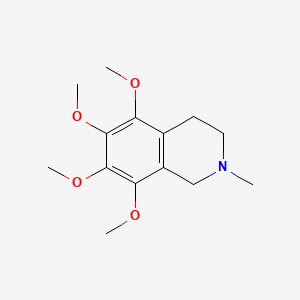

![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)
